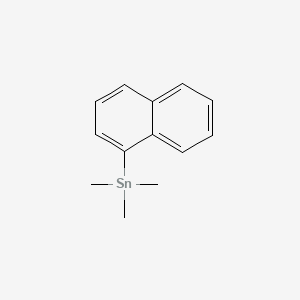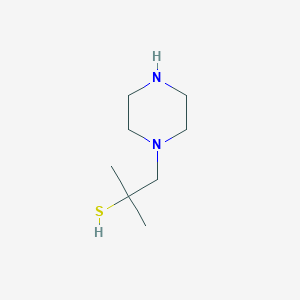
2-benzyloxy-3-hydroxybenzaldehyde
Descripción general
Descripción
2-benzyloxy-3-hydroxybenzaldehyde is an organic compound with the molecular formula C14H12O3. It is a derivative of benzaldehyde, featuring a benzyloxy group and a hydroxyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloxy-3-hydroxybenzaldehyde typically involves the protection of the hydroxyl group followed by formylation. One common method is the benzylation of 3-hydroxybenzaldehyde to form this compound. The reaction conditions often include the use of benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may utilize continuous flow reactors and optimized reaction conditions to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-benzyloxy-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-(Benzyloxy)-3-hydroxybenzoic acid.
Reduction: 2-(Benzyloxy)-3-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituent used.
Aplicaciones Científicas De Investigación
2-benzyloxy-3-hydroxybenzaldehyde is used in several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-benzyloxy-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the hydroxyl group, making it less reactive in certain biochemical applications.
3-Hydroxybenzaldehyde: Lacks the benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)ethanol: Contains an alcohol group instead of an aldehyde, altering its chemical properties and applications.
Uniqueness
2-benzyloxy-3-hydroxybenzaldehyde is unique due to the presence of both the benzyloxy and hydroxyl groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Propiedades
Número CAS |
86734-60-3 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
3-hydroxy-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H12O3/c15-9-12-7-4-8-13(16)14(12)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 |
Clave InChI |
CCHSJXWROPKNDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=CC=C2O)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(1H-1,2,4-Triazol-5-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8644431.png)




![methyl 2-amino-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B8644469.png)


![[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methanamine](/img/structure/B8644494.png)
